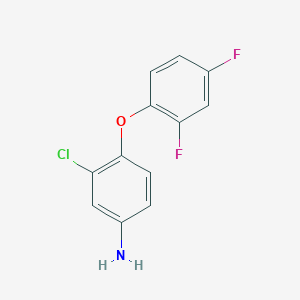

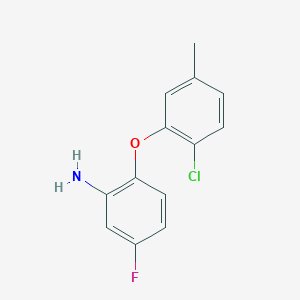

4-(2-Ethylphenoxy)-3-(trifluoromethyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of anilines with other chemical reagents. For instance, the paper titled "Chemoselectivity in the Reactions Between Ethyl 4,4,4-Trifluoro-3-oxobutanoate and Anilines" discusses the chemoselective synthesis of ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates and N-aryl-4,4,4-trifluoro-3-oxobutyramides from reactions involving anilines . This suggests that similar methods could potentially be applied to synthesize the compound by choosing appropriate starting materials and reaction conditions.

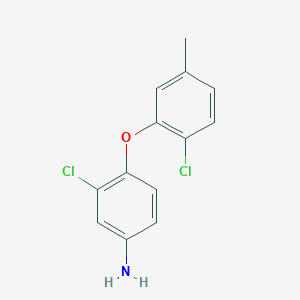

Molecular Structure Analysis

The molecular structure of 4-(2-Ethylphenoxy)-3-(trifluoromethyl)aniline would likely exhibit characteristics similar to those of the compounds studied in the provided papers. For example, the presence of trifluoromethyl groups is known to influence the electronic properties of molecules, as seen in the paper discussing the synthesis and characterization of novel polyimides . The trifluoromethyl group is a strong electron-withdrawing group, which could affect the reactivity and stability of the compound.

Chemical Reactions Analysis

The chemical reactions involving compounds with trifluoromethyl groups are often influenced by the unique properties of these groups. The paper on the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline describes a high-pressure hydrolysis and reduction reaction followed by an addition reaction . This indicates that the trifluoromethyl group can participate in various chemical reactions, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(2-Ethylphenoxy)-3-(trifluoromethyl)aniline can be inferred from related compounds. The paper on liquid crystals of 4-octyloxy-N-(benzylidene)aniline derivatives shows that trifluoromethyl groups can significantly affect liquid crystalline properties, such as phase transitions and orientational order . This implies that the compound may also exhibit unique physical properties due to the presence of the trifluoromethyl group.

Applications De Recherche Scientifique

Synthesis and Characterization

- 4-(2-Ethylphenoxy)-3-(trifluoromethyl)aniline has been a subject of study in the synthesis and characterization of novel organic compounds. For instance, research has been conducted on the synthesis of related aniline derivatives, such as 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline, highlighting its potential in producing compounds with minimal environmental pollution (Wen Zi-qiang, 2007).

Chemical Reactions and Modifications

- The compound has been explored in the context of chemical reactions, such as trifluoroacetylation of anilines, demonstrating its reactivity and potential for producing a variety of functionalized aniline derivatives (M. Prashad et al., 2000).

Applications in Material Science

- Its derivatives have been used in studies focusing on the synthesis of polymers and materials with specific properties. For example, a study focused on the electrochemical synthesis of novel polymers based on derivatives of aniline, showcasing the versatility of aniline derivatives in material science applications (Leyla Shahhosseini et al., 2016).

Catalysis

- Research has also delved into the use of aniline derivatives as catalysts. For instance, Fe3O4 nanoparticles were used to catalyze the oxidation of phenolic and aniline compounds, indicating the role of aniline derivatives in enhancing catalytic processes (Shengxiao Zhang et al., 2009).

Spectroscopic and Theoretical Studies

- Spectroscopic and theoretical studies have been conducted on substituted N-phenoxyethylanilines, including derivatives of 4-(2-Ethylphenoxy)-3-(trifluoromethyl)aniline, to understand their vibrational, geometrical, and electronic properties (Mirta Finazzi et al., 2003).

Propriétés

IUPAC Name |

4-(2-ethylphenoxy)-3-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO/c1-2-10-5-3-4-6-13(10)20-14-8-7-11(19)9-12(14)15(16,17)18/h3-9H,2,19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTZQNLFDITASZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Ethylphenoxy)-3-(trifluoromethyl)aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine](/img/structure/B1329083.png)

![Methyl 2-[4-(4-amino-2-chlorophenoxy)phenyl]-acetate](/img/structure/B1329091.png)